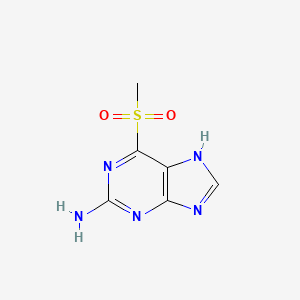
N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom This particular compound is characterized by the presence of two trifluoroacetamide groups attached to the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) typically involves the reaction of 1,3,4-thiadiazole-2,5-diamine with trifluoroacetic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds to form new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic structures. It is also employed in the development of new materials with unique properties.
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) is used in the development of new materials for industrial applications, such as coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Additionally, the presence of trifluoroacetamide groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: This compound contains two thiol groups attached to the thiadiazole ring and is known for its metal-binding properties.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: This compound features a benzo[c][1,2,5]thiadiazole core with two aniline groups and is used in the development of organic light-emitting diodes (OLEDs).
4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): This dye is synthesized via Stille cross-coupling reaction and is investigated for its near-infrared (NIR) emitting properties.
Uniqueness
N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(2,2,2-trifluoroacetamide) is unique due to the presence of trifluoroacetamide groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, solubility, and biological activity, making it a valuable candidate for various applications in research and industry.
Propriétés
Numéro CAS |
61785-06-6 |
|---|---|
Formule moléculaire |
C6H2F6N4O2S |
Poids moléculaire |
308.16 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[5-[(2,2,2-trifluoroacetyl)amino]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H2F6N4O2S/c7-5(8,9)1(17)13-3-15-16-4(19-3)14-2(18)6(10,11)12/h(H,13,15,17)(H,14,16,18) |
Clé InChI |
BPSLSMAZLCMTQD-UHFFFAOYSA-N |
SMILES canonique |
C1(=NN=C(S1)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)
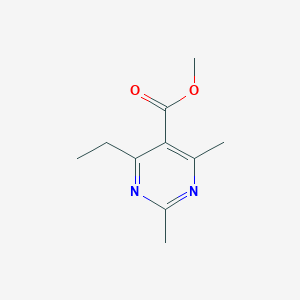
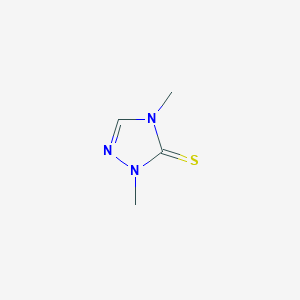
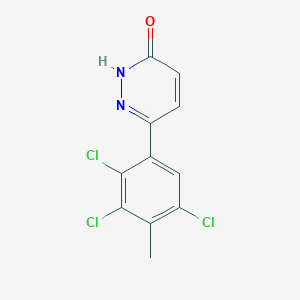


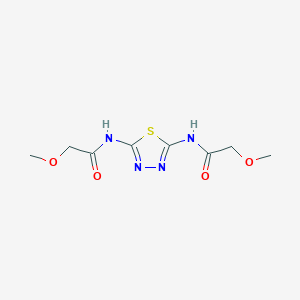
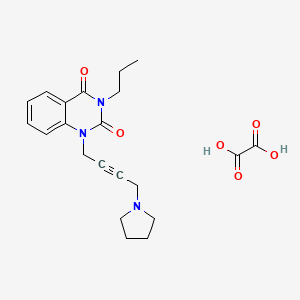
![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)
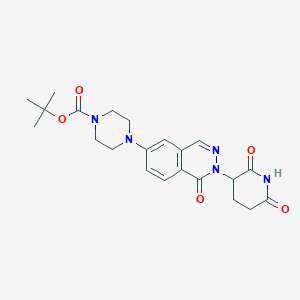
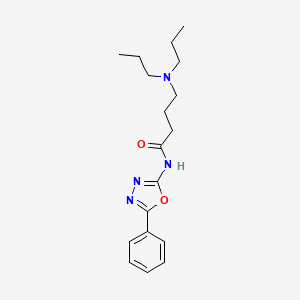
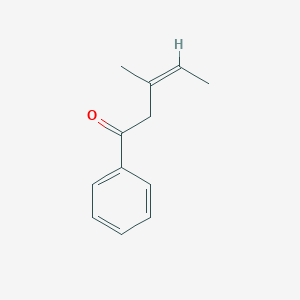
![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)
